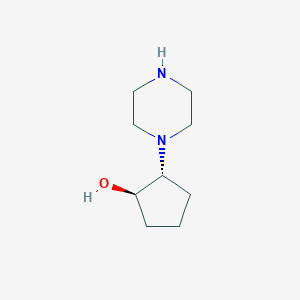
N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as CMPO, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. CMPO is a chelating agent that can selectively bind to certain metal ions, such as uranium, plutonium, and lanthanides, making it a useful tool for separating and purifying these elements.
Mécanisme D'action
The mechanism of action of N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves the formation of a complex with metal ions, which can then be selectively extracted from a mixture of other metal ions. This compound has a high affinity for certain metal ions, such as uranium and plutonium, which allows for their efficient separation and purification.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used in scientific research applications. However, some studies have suggested that this compound may have potential therapeutic applications in the treatment of certain diseases, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide in laboratory experiments is its high selectivity for certain metal ions, which allows for their efficient separation and purification. However, this compound can be difficult to work with due to its low solubility in water and other common solvents.
Orientations Futures
There are several potential future directions for research involving N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, including the development of new materials for the immobilization of radioactive waste, the use of this compound in the treatment of certain diseases, and the exploration of new applications for this compound in fields such as materials science and catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with diethyl oxalate to form a diethyl 3-chloro-4-methoxyphenyl oxalate intermediate, which is then reacted with isopropylamine to yield the final product, this compound.
Applications De Recherche Scientifique
N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively used in the field of nuclear chemistry and radiochemistry, where it is used as a selective extractant for the separation and purification of actinide and lanthanide elements from nuclear waste. This compound has also been used in the development of new materials for the immobilization of radioactive waste.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-8(7-19-2)15-12(17)13(18)16-9-4-5-11(20-3)10(14)6-9/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGMIPQPDKBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)



![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)

acetate](/img/structure/B2884206.png)
![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
